molecular formula C8H10O2S B172925 2,4-Dimethoxythiophenol CAS No. 18906-37-1

2,4-Dimethoxythiophenol

Cat. No.: B172925
CAS No.: 18906-37-1
M. Wt: 170.23 g/mol
InChI Key: FZHTUELUUNCLRZ-UHFFFAOYSA-N
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Description

2,4-Dimethoxythiophenol is an organic compound with the molecular formula C₈H₁₀O₂S It is characterized by the presence of two methoxy groups attached to a benzene ring, along with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxythiophenol typically involves the introduction of methoxy groups to a thiophenol derivative. One common method includes the reaction of 2,4-dimethoxybenzene with thiolating agents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction conditions, including temperature and time, are optimized to achieve high yields of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps such as distillation or recrystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxythiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiolates.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolates.

    Substitution: Substituted thiophenol derivatives.

Scientific Research Applications

2,4-Dimethoxythiophenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of thiol-based biochemical processes.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxythiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of enzyme activity and signaling pathways. The methoxy groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

    2,5-Dimethoxythiophenol: Similar structure but with methoxy groups at different positions.

    4-Methoxythiophenol: Contains only one methoxy group.

    2-Methoxythiophenol: Contains a single methoxy group at a different position.

Uniqueness: 2,4-Dimethoxythiophenol is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and potential applications. The presence of two methoxy groups enhances its solubility and stability compared to compounds with fewer methoxy groups.

Properties

IUPAC Name

2,4-dimethoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-9-6-3-4-8(11)7(5-6)10-2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHTUELUUNCLRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374351
Record name 2,4-Dimethoxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18906-37-1
Record name 2,4-Dimethoxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethoxybenzenethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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